BenchChemオンラインストアへようこそ!

5-Bromo-3-chloroisoquinoline

Pharmaceutical intermediate synthesis Halogen–metal exchange Continuous-flow chemistry

5-Bromo-3-chloroisoquinoline (CAS 1029720-67-9) is a dihalogenated isoquinoline derivative bearing bromine at the C5 position and chlorine at the C3 position of the heterocyclic scaffold. With a molecular formula of C9H5BrClN and a molecular weight of 242.50 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1029720-67-9
Cat. No. B1373817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloroisoquinoline
CAS1029720-67-9
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H
InChIKeyWSNRPWWRYCNOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloroisoquinoline (CAS 1029720-67-9): A Dual-Halogenated Isoquinoline Building Block for Sequential Cross-Coupling


5-Bromo-3-chloroisoquinoline (CAS 1029720-67-9) is a dihalogenated isoquinoline derivative bearing bromine at the C5 position and chlorine at the C3 position of the heterocyclic scaffold [1]. With a molecular formula of C9H5BrClN and a molecular weight of 242.50 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research [2]. The presence of two distinct carbon–halogen bonds with differential reactivity enables programmed, sequential functionalization strategies—most notably in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings—making it a strategically designed building block for constructing complex heterocyclic frameworks .

Why 5-Bromo-3-chloroisoquinoline Cannot Be Interchanged with Other Halogenated Isoquinoline Regioisomers


Halogenated isoquinolines with identical molecular formulae (C9H5BrClN) but different substitution patterns are chemically distinct entities, not interchangeable drop-in replacements. The specific 5-bromo-3-chloro arrangement imparts a unique electronic distribution across the isoquinoline ring that governs both reactivity and selectivity in downstream transformations [1]. The C–Br bond at position 5 and the C–Cl bond at position 3 exhibit markedly different oxidative addition rates with palladium(0) catalysts—the bromine being significantly more reactive—enabling chemoselective sequential coupling strategies that are inaccessible with monohalogenated analogs or regioisomers where the halogen positions are swapped [2]. Furthermore, the 5,3-substitution pattern yields distinct physicochemical properties (XLogP3, pKa, solubility) compared to the 3,5-regioisomer, directly impacting chromatographic behavior, formulation compatibility, and biological target engagement in screening campaigns . Substituting a different regioisomer or a monohalogenated analog invalidates synthetic protocols and confounds structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 5-Bromo-3-chloroisoquinoline (CAS 1029720-67-9) Against Closest Analogs


Boronic Acid Formation Yield: 5-Bromo-3-chloro Regioisomer vs. Other Halogenated Isoquinoline Regioisomers Under Identical Continuous-Flow Conditions

In a patented low-temperature continuous-flow synthesis of halogenated isoquinoline boronic acids, 3-chloro-5-bromoisoquinoline (synonymous with 5-bromo-3-chloroisoquinoline) was converted to 3-chloroisoquinoline-5-boric acid in 83.1% yield [1]. Under strictly identical conditions, the 6-bromo regioisomer gave 84.7% yield, the 7-bromo regioisomer gave 83.92% yield, and the 8-bromo regioisomer gave 87.70% yield [1]. This places the 5-position isomer at the lower end of the yield spectrum among the four regioisomers tested, with the 8-bromo analog achieving a +4.6 percentage-point advantage. The experiment was conducted at −78 °C with n-butyllithium and trimethyl borate in a continuous reactor under nitrogen protection, with all variants processed identically [1].

Pharmaceutical intermediate synthesis Halogen–metal exchange Continuous-flow chemistry Boronic acid preparation

Lipophilicity (XLogP3) Differentiation: 5-Bromo-3-chloroisoquinoline vs. Monohalogenated 5-Bromoisoquinoline

The computed partition coefficient (XLogP3) of 5-bromo-3-chloroisoquinoline is 3.8, as reported in PubChem [1]. In contrast, the monohalogenated analog 5-bromoisoquinoline (CAS 34784-04-8) has an XLogP3 of 2.8 . The introduction of the second halogen (chlorine at position 3) increases lipophilicity by approximately 1.0 log unit, representing a roughly 10-fold increase in octanol–water partition coefficient. Both compounds share an identical topological polar surface area (TPSA) of 12.9 Ų, meaning the lipophilicity difference is driven purely by the additional chlorine substituent rather than changes in hydrogen-bonding capacity [1] .

Physicochemical property profiling Drug-likeness prediction Lipophilicity Chromatographic method development

Regioisomeric Identity: 5-Bromo-3-chloroisoquinoline vs. 3-Bromo-5-chloroisoquinoline – Distinct CAS Numbers and Physicochemical Profiles

5-Bromo-3-chloroisoquinoline (CAS 1029720-67-9) and its regioisomer 3-bromo-5-chloroisoquinoline (CAS 1276056-67-7) share the identical molecular formula (C9H5BrClN) and molecular weight (242.50 g/mol) but are constitutionally distinct compounds with different chemical and biological properties [1] . Both regioisomers are commercially available at ≥95% purity, with 5-bromo-3-chloroisoquinoline offered at up to 99.1% purity (HPLC, 214 nm) by specialty suppliers , and the 3-bromo-5-chloro isomer available at 95–98% from multiple vendors . The 5-bromo-3-chloro regioisomer places the more reactive C–Br bond at the homocyclic 5-position, while the 3-bromo-5-chloro isomer places bromine at the heterocyclic 3-position adjacent to the ring nitrogen, fundamentally altering the electronic character of the reactive sites and the regio-chemical outcomes of subsequent elaborations [1].

Regioisomer quality control Analytical authentication Synthetic intermediate specification Procurement accuracy

Synthetic Accessibility: One-Step Preparation of 5-Bromo-3-chloroisoquinoline from 3-Chloro-5-aminoisoquinoline in ~80% Yield

5-Bromo-3-chloroisoquinoline can be synthesized via a single-step Sandmeyer-type diazotization–bromination of 3-chloro-5-aminoisoquinoline, achieving an isolated yield of approximately 80% . By comparison, the synthesis of the parent monohalogenated compound 5-bromoisoquinoline from isoquinoline via direct electrophilic bromination is reported to proceed with yields ranging from 70% to 85% depending on reaction conditions . The two-step sequence (chlorination then bromination) for 5-bromo-3-chloroisoquinoline offers comparable overall efficiency while installing two orthogonal handles for divergent elaboration.

Synthetic route efficiency Building block accessibility Diazotization–bromination Process chemistry

Purity Grade Spectrum: Commercial Availability from 95% to 99.1% with Full Analytical Certification

5-Bromo-3-chloroisoquinoline is commercially available across a spectrum of purity grades from multiple reputable suppliers: 95% (Sigma-Aldrich/Ambeed, AKSci, Bidepharm) , ≥98% (Aladdin Scientific, ChemScene, Leyan, CalpacLab) , and up to 99.1% as verified by HPLC at 214 nm (Shaoyuan) . In comparison, the regioisomer 3-bromo-5-chloroisoquinoline is most commonly offered at 95% purity, with 98% available from a more limited supplier base . Multiple suppliers for 5-bromo-3-chloroisoquinoline provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . Physical form is consistently reported as a white to off-white solid with storage at room temperature under inert atmosphere .

Procurement specification Quality assurance Analytical certification Vendor comparison

Optimal Application Scenarios for 5-Bromo-3-chloroisoquinoline (CAS 1029720-67-9) in Research and Industrial Settings


Sequential Cross-Coupling for Divergent Library Synthesis

The orthogonal reactivity of the C–Br bond (C5) and C–Cl bond (C3) on the isoquinoline scaffold enables chemoselective, sequential palladium-catalyzed cross-coupling reactions. The C–Br bond undergoes oxidative addition preferentially under mild Suzuki–Miyaura conditions, allowing installation of a first aryl, heteroaryl, or vinyl group at position 5, while the C–Cl bond remains intact for a subsequent Buchwald–Hartwig amination or a second Suzuki coupling under more forcing conditions. This programmed reactivity is absent in monohalogenated analogs (e.g., 5-bromoisoquinoline, XLogP3 = 2.8 vs. target XLogP3 = 3.8 [1]) and is position-dependent: the 3-bromo-5-chloro regioisomer (CAS 1276056-67-7) would direct the first coupling to the heterocyclic 3-position adjacent to nitrogen, yielding fundamentally different product architectures [2]. The 99.1% HPLC purity grade available from specialty suppliers is recommended for library synthesis to minimize side-product interference in biological screening.

Pharmaceutical Intermediate for Halogenated Isoquinoline Boronic Acid Production

As demonstrated in patent CN113877483A, 5-bromo-3-chloroisoquinoline serves as a direct precursor to 3-chloroisoquinoline-5-boric acid via lithium–halogen exchange with n-butyllithium followed by trimethyl borate quench, yielding 83.1% under optimized continuous-flow conditions at −78 °C [3]. This boronic acid is a key intermediate for downstream Suzuki–Miyaura diversification at the 5-position. When selecting between regioisomeric starting materials for boronic acid production, the 5-bromo isomer delivers a 83.1% yield versus 87.70% for the 8-bromo isomer—a 4.6 percentage-point difference that must be factored into process economics [3]. The compound's predicted density of 1.673 g/cm³ and boiling point of 332.3 °C inform solvent selection and purification strategy in process development.

Medicinal Chemistry Building Block for Kinase Inhibitor and GPCR-Targeted Programs

The isoquinoline scaffold is a privileged structure in kinase inhibitor design, as evidenced by its incorporation into rigidified analogs targeting Abl and BRAF kinases with enhanced selectivity profiles [4]. The 5-bromo-3-chloro substitution pattern provides two independent vectors for SAR exploration: the 5-position (C–Br) for Suzuki diversification to explore hydrophobic pocket occupancy, and the 3-position (C–Cl) for nucleophilic aromatic substitution or amination to modulate hydrogen-bonding interactions with the hinge region. The XLogP3 value of 3.8 for the parent scaffold [1] contributes a significant lipophilicity load to final compounds, which must be tracked during lead optimization to maintain drug-like property space. The pKa of 2.33 (predicted) indicates the isoquinoline nitrogen is weakly basic, relevant for solubility and off-target pharmacology predictions.

Analytical Reference Standard and Method Development

With purity grades reaching 99.1% by HPLC (214 nm) and full analytical certification including NMR, HPLC, and GC available from multiple vendors , 5-bromo-3-chloroisoquinoline is qualified for use as an analytical reference standard. The compound's distinct retention characteristics (XLogP3 = 3.8, predicted by PubChem [1]) provide clear chromatographic separation from its regioisomer 3-bromo-5-chloroisoquinoline (CAS 1276056-67-7) and monohalogenated analogs, making it suitable for HPLC method validation, impurity profiling, and stability-indicating assay development in pharmaceutical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.